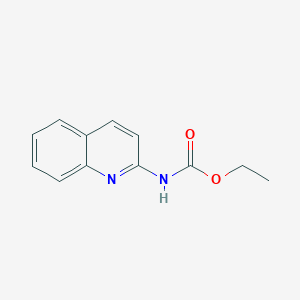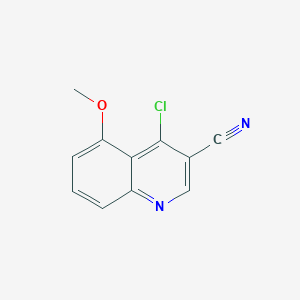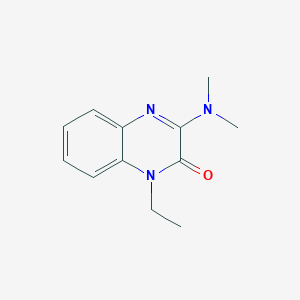
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine involves several steps. One common synthetic route includes the reaction of 3-bromopyridine with azepane in the presence of a base to form 3-(azepan-1-yl)pyridine. This intermediate is then reacted with ethylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azepane ring or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like sodium hydride, potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The azepane ring and pyridine moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine can be compared with other similar compounds such as:
1-(3-Pyridinyl)ethanamine: This compound lacks the azepane ring, making it less bulky and potentially less selective in its interactions.
1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine: The presence of a fluorine atom and a pyrazole ring introduces different electronic and steric properties, affecting its reactivity and interactions
Eigenschaften
Molekularformel |
C13H21N3 |
|---|---|
Molekulargewicht |
219.33 g/mol |
IUPAC-Name |
1-[6-(azepan-1-yl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C13H21N3/c1-11(14)12-6-7-13(15-10-12)16-8-4-2-3-5-9-16/h6-7,10-11H,2-5,8-9,14H2,1H3 |
InChI-Schlüssel |
LYGULMRXVXTWAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(C=C1)N2CCCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)





![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)




![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)

